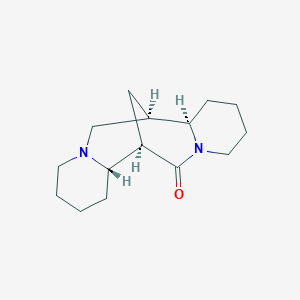
(+)-Aphylline
描述
Aphylline is a quinolizidine alkaloid.
科学研究应用
Pharmacological Applications
1.1 Antimicrobial Activity
One of the prominent applications of (+)-Aphylline is its antimicrobial properties. Research indicates that extracts containing this compound exhibit significant inhibitory effects against various microorganisms, including bacteria and fungi. A study highlighted the antimicrobial effects of extracts from Anabasis aphylla, which contains this compound, demonstrating its ability to inhibit the growth of Salmonella species effectively .
1.2 Antifungal Properties
Recent studies have focused on the antifungal activity of quinolizidine alkaloids, including this compound. In vitro assays have shown that this compound possesses antifungal properties against pathogens like Fusarium oxysporum, with varying degrees of effectiveness based on concentration . The structure-activity relationship indicates that specific modifications in the alkaloid structure can enhance its antifungal efficacy.
1.3 Neuroprotective Effects
Research into the neuroprotective potential of this compound has revealed promising results. It has been suggested that this compound may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. Studies exploring its mechanism of action are ongoing, aiming to establish a clearer understanding of its neuroprotective pathways.
Agricultural Applications
2.1 Pest Resistance
In agricultural contexts, this compound has been studied for its role as a natural pesticide. Its presence in plant species like Lupinus contributes to their resistance against herbivores and pests, making it a candidate for developing eco-friendly pest management strategies . The biosynthesis of quinolizidine alkaloids in these plants serves as a defense mechanism, offering insights into sustainable agricultural practices.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Salmonella enterica | 15 | |
| Fusarium oxysporum | IC50 = 16.5 µM | |
| Candida albicans | IC50 > 100 µM |
| Compound | Structure Variation | Biological Activity |
|---|---|---|
| This compound | Base structure | Antimicrobial |
| Lupanine | Hydroxyl groups | Enhanced antifungal activity |
| Sparteine | Unsaturation locations | Neuroprotective potential |
Case Studies
Case Study 1: Antimicrobial Efficacy of Anabasis aphylla Extracts
A comprehensive study evaluated the antimicrobial efficacy of various extracts from Anabasis aphylla, focusing on the role of this compound as a key active ingredient. The results demonstrated that aqueous and alcoholic extracts showed significant activity against multiple bacterial strains, comparable to conventional antibiotics like amoxicillin .
Case Study 2: Quinolizidine Alkaloids in Pest Management
Research conducted on the biosynthesis of quinolizidine alkaloids in Lupinus species revealed that these compounds, including this compound, play a crucial role in deterring herbivores. Field trials indicated that plants with higher concentrations of these alkaloids exhibited less damage from pests, suggesting potential applications in organic farming .
属性
IUPAC Name |
(1R,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMWQSMYVPLYDI-SYQHCUMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@H]([C@@H]2C1)C(=O)N4[C@@H]3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332013 | |
| Record name | Aphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-37-7 | |
| Record name | Aphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















